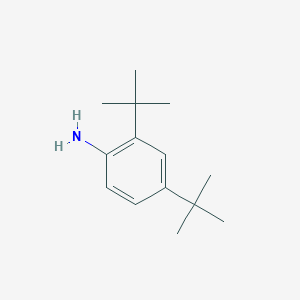

2,4-Di-tert-butylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4-ditert-butylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9H,15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGOAQYJIYOGBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334340 | |

| Record name | 2,4-ditert-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2909-84-4 | |

| Record name | 2,4-ditert-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 2,4-Di-tert-butylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Di-tert-butylaniline is an organic chemical compound belonging to the class of substituted anilines. Characterized by the presence of two bulky tert-butyl groups on the aniline ring, this compound serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its sterically hindered nature imparts unique reactivity and physical properties that are of significant interest in organic synthesis and materials science. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols for their determination.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 2909-84-4 | [1] |

| Molecular Formula | C₁₄H₂₃N | [1] |

| Molecular Weight | 205.34 g/mol | |

| Appearance | White to yellow powder, crystals, or liquid | [2] |

| Melting Point | 18.5-19 °C | |

| Boiling Point | 140-141 °C at 13 Torr | |

| Density | 0.9176 g/cm³ at 25 °C | |

| pKa | 4.11 ± 0.10 (Predicted) | |

| Solubility | Information not readily available, but expected to be soluble in organic solvents and poorly soluble in water. | |

| InChI | 1S/C14H23N/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9H,15H2,1-6H3 | [2] |

| InChI Key | PWGOAQYJIYOGBG-UHFFFAOYSA-N | [2] |

| SMILES | CC(C)(C)c1ccc(N)cc1C(C)(C)C |

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of this compound are outlined below. These are standard laboratory procedures applicable to organic compounds.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar.[3]

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[4]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[4]

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point.[3]

Boiling Point Determination

The boiling point is determined for liquid samples at a specific pressure.

Apparatus:

-

Thiele tube or a small-scale distillation apparatus

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or oil bath)

-

Stand and clamp

Procedure (Thiele Tube Method):

-

Place a few milliliters of liquid this compound into a small test tube.[5]

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.[6]

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently.[7]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed, then remove the heat.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[7]

Density Determination

The density of a substance is its mass per unit volume.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

Spatula or dropper

Procedure (for a liquid sample):

-

Accurately weigh a clean and dry graduated cylinder or pycnometer.[8]

-

Add a known volume of liquid this compound to the container.[8]

-

Reweigh the container with the sample to determine the mass of the liquid.

-

Calculate the density by dividing the mass of the sample by its volume (Density = Mass / Volume).[9]

Procedure (for a solid sample):

-

Weigh a sample of solid this compound.[10]

-

Determine the volume of the solid by the displacement method. Fill a graduated cylinder with a non-reactive liquid in which the solid is insoluble (e.g., water, if appropriate) to a known volume.

-

Carefully add the weighed solid to the graduated cylinder and record the new volume. The difference in volume is the volume of the solid.[10]

-

Calculate the density by dividing the mass of the solid by its volume.[10]

pKa Determination

The pKa is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid.

Apparatus:

-

pH meter

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., HCl)

-

Analytical balance

Procedure (Potentiometric Titration):

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol).[11]

-

Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode in the solution.

-

Titrate the amine solution with a standardized solution of a strong acid, adding the acid in small, known increments.

-

Record the pH of the solution after each addition of acid.

-

Plot a titration curve of pH versus the volume of acid added.

-

The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.[12]

Spectral Analysis

Spectral data is essential for the structural elucidation and confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using an NMR spectrometer.

-

The chemical shifts, integration, and splitting patterns of the peaks provide detailed information about the molecular structure.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Obtain a background spectrum of the empty sample holder.

-

Place a small amount of the sample (as a thin film for a liquid or mixed with KBr to form a pellet for a solid) in the FTIR spectrometer.

-

Acquire the infrared spectrum.

-

The absorption bands in the spectrum correspond to the vibrational frequencies of the functional groups present in the molecule.[14]

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into the mass spectrometer.

-

Ionize the sample using an appropriate method (e.g., Electron Ionization - EI).

-

The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and fragmentation patterns that can aid in structural determination.

Visualizations

The following diagram illustrates a general workflow for the physicochemical characterization of an organic compound like this compound.

Caption: Workflow for Physicochemical Characterization.

This guide provides a foundational understanding of the physicochemical properties of this compound and the standard methods for their determination. This information is crucial for researchers and professionals engaged in the synthesis, development, and application of this and related chemical entities.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. youtube.com [youtube.com]

- 3. byjus.com [byjus.com]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. byjus.com [byjus.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. wjec.co.uk [wjec.co.uk]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. pubs.acs.org [pubs.acs.org]

- 13. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

2,4-Di-tert-butylaniline molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Information

IUPAC Name: 2,4-Di-tert-butylaniline

Molecular Formula: C₁₄H₂₃N

Chemical Structure:

Caption: Molecular Structure of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 205.34 g/mol | [1] |

| Melting Point | 18.5-19 °C | |

| Boiling Point | 140-141 °C at 13 Torr | |

| Density | 0.9176 g/cm³ at 25 °C | |

| pKa | 4.11 ± 0.10 (Predicted) | |

| ¹H NMR (CDCl₃) | Data not available in the searched sources. | |

| ¹³C NMR (CDCl₃) | Data not available in the searched sources. | |

| IR Spectroscopy (Neat) | See table below for major peaks. | [2] |

Major Infrared Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3480, 3390 | N-H stretching (amine) |

| 2960-2870 | C-H stretching (alkyl) |

| ~1620 | N-H bending (amine) |

| ~1580, 1500 | C=C stretching (aromatic) |

| ~1360 | C-H bending (tert-butyl) |

| ~1250 | C-N stretching (aromatic) |

| ~820 | C-H bending (aromatic) |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, two primary synthetic routes are commonly employed for structurally similar compounds: Friedel-Crafts alkylation of aniline and the reduction of a corresponding nitroaromatic compound.

Synthesis via Friedel-Crafts Alkylation of Aniline (General Procedure)

This method involves the direct alkylation of aniline with a tert-butylating agent, such as tert-butanol or tert-butyl chloride, in the presence of a Lewis acid catalyst.

Reaction Scheme:

Caption: Friedel-Crafts Alkylation of Aniline.

Methodology:

-

Aniline is dissolved in a suitable inert solvent (e.g., nitrobenzene) in a reaction vessel equipped with a stirrer and a cooling system.

-

A Lewis acid catalyst, such as anhydrous aluminum chloride, is added portion-wise while maintaining a low temperature.

-

The tert-butylating agent (e.g., tert-butanol) is added dropwise to the reaction mixture.

-

The reaction is stirred at a controlled temperature for a specified period to allow for the di-alkylation to occur.

-

Upon completion, the reaction is quenched by the slow addition of water or a dilute acid.

-

The product is extracted with an organic solvent, and the organic layer is washed and dried.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography.

Synthesis via Reduction of 2,4-Di-tert-butylnitrobenzene (General Procedure)

This approach involves the nitration of 1,3-di-tert-butylbenzene followed by the reduction of the resulting nitro compound to the desired aniline.

Reaction Scheme:

Caption: Reduction of 2,4-Di-tert-butylnitrobenzene.

Methodology:

-

Nitration: 1,3-Di-tert-butylbenzene is nitrated using a mixture of nitric acid and sulfuric acid to yield 2,4-di-tert-butylnitrobenzene.

-

Reduction:

-

The 2,4-di-tert-butylnitrobenzene is dissolved in a suitable solvent, such as ethanol.

-

A reducing agent, such as tin metal and concentrated hydrochloric acid, is added to the solution.

-

The mixture is heated under reflux until the reduction is complete.

-

The reaction mixture is then made alkaline to precipitate the tin hydroxides.

-

The product is isolated by steam distillation or solvent extraction.

-

Purification is achieved through distillation or recrystallization.

-

Applications in Research and Development

This compound serves as a valuable intermediate in various fields of chemical synthesis:

-

Pharmaceuticals: It is a building block in the synthesis of novel drug candidates.[1]

-

Agrochemicals: It is used in the creation of new pesticides and herbicides.[1]

-

Polymers: It can act as a stabilizer in polymer composites, enhancing their performance.[1]

-

Dyes and Pigments: It is an intermediate in the production of various colorants.[1]

The sterically hindered nature of the tert-butyl groups can impart unique properties to the final products, such as increased stability and altered reactivity.

References

Technical Guide: Synthesis of 2,4-Di-tert-butylaniline from Aniline

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Di-tert-butylaniline is a sterically hindered aromatic amine valuable as a synthetic intermediate in the development of pharmaceuticals, specialty chemicals, and advanced materials. The bulky tert-butyl groups at the ortho and para positions impart unique electronic and conformational properties, enhancing stability and influencing the reactivity of the aniline core.

The direct synthesis of this compound from aniline via classical Friedel-Crafts alkylation presents a significant challenge. The basic amino group of aniline reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a Lewis acid-base adduct. This deactivates the catalyst and renders the aromatic ring unreactive towards electrophilic substitution. To overcome this, the reactivity of the amino group must be temporarily suppressed.

This guide details the primary synthetic strategy, which involves the protection of the amine functionality, followed by Friedel-Crafts alkylation and subsequent deprotection. An alternative, direct catalytic route is also discussed, providing a comprehensive overview for researchers.

Primary Synthetic Route: Protection-Alkylation-Deprotection

The most established method circumvents the catalyst deactivation issue by converting the amino group into a less basic amide, specifically an acetamide. This three-step process is outlined below.

The overall transformation from aniline to the target product involves three distinct chemical steps: acetylation, alkylation, and hydrolysis.

Caption: Reaction pathway for the synthesis of this compound.

Step 1: Acetylation of Aniline to Acetanilide

This step protects the amino group as an acetamide, reducing its basicity and preventing interference with the Lewis acid catalyst.

-

Materials: Aniline, Acetic Anhydride, Sodium Acetate, Concentrated Hydrochloric Acid, Water.

-

Procedure:

-

In a 250 mL Erlenmeyer flask, add aniline (10 mL, ~0.11 mol) to 150 mL of water.[1][2]

-

Add concentrated hydrochloric acid (9.5 mL, ~0.11 mol) to the mixture while swirling. This forms the water-soluble anilinium chloride.[3][4][5]

-

In a separate beaker, prepare a solution of sodium acetate (18 g, ~0.22 mol) in 50 mL of water.

-

To the anilinium chloride solution, add acetic anhydride (12 mL, ~0.13 mol) and swirl the flask to mix.[4]

-

Immediately add the sodium acetate solution to the flask and mix vigorously.[4]

-

Cool the mixture in an ice bath for 20-30 minutes to precipitate the acetanilide product.[5][6]

-

Collect the white, crystalline solid by vacuum filtration using a Büchner funnel and wash the crystals with a small amount of ice-cold water.

-

Dry the product. The crude acetanilide is typically of sufficient purity for the next step. If desired, it can be recrystallized from hot water or ethanol.[2]

-

Step 2: Friedel-Crafts Alkylation of Acetanilide

The acetanilide is alkylated using a tert-butylating agent and a Lewis acid catalyst. The acetyl group directs substitution to the ortho and para positions.

-

Materials: Acetanilide, tert-Butyl Chloride, Anhydrous Aluminum Chloride (AlCl₃), Ethylene Dichloride (or another inert solvent).

-

Procedure:

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and an addition funnel. The reaction must be conducted under anhydrous conditions.

-

In the flask, suspend acetanilide (13.5 g, 0.1 mol) in 100 mL of ethylene dichloride.[3]

-

Cool the flask in an ice bath to 0-5 °C.

-

Carefully and portion-wise, add anhydrous aluminum chloride (33.3 g, 0.25 mol) to the suspension with stirring. The temperature should be kept below 10 °C.

-

Add tert-butyl chloride (23.2 g, 0.25 mol) dropwise from the addition funnel over 30 minutes, maintaining the low temperature.[3]

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 40-50 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture back down in an ice bath and slowly quench it by pouring it over 200 g of crushed ice and water. This will decompose the aluminum-organic complex.[3]

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of ethylene dichloride.

-

Combine the organic extracts, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield crude 2,4-di-tert-butylacetanilide.

-

Step 3: Hydrolysis of 2,4-Di-tert-butylacetanilide

The final step is the removal of the acetyl protecting group to yield the target aniline. This can be achieved under acidic or basic conditions.

-

Materials: 2,4-Di-tert-butylacetanilide, Concentrated Hydrochloric Acid (or Sodium Hydroxide), Water, Diethyl Ether.

-

Procedure (Acidic Hydrolysis):

-

Place the crude 2,4-di-tert-butylacetanilide from the previous step into a round-bottom flask.

-

Add a mixture of water (50 mL) and concentrated hydrochloric acid (50 mL).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting amide is consumed.[7]

-

Cool the solution to room temperature. The product will be protonated and dissolved in the acidic solution.

-

Carefully neutralize the solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This will deprotonate the aniline and cause it to separate.[8]

-

Extract the product into diethyl ether (3 x 75 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or column chromatography.

-

Alternative Route: Direct Alkylation with Isobutylene

A more direct, industrially scalable method involves the reaction of aniline with isobutylene in the presence of a solid acid catalyst, such as a zeolite. This heterogeneous catalysis approach avoids the need for protection/deprotection steps and simplifies product separation.[9]

-

Catalyst: Acidic zeolite with a pore size of 6 to 8 angstroms (e.g., ZSM-5, H-BEA).[9][10]

-

General Conditions:

-

Temperature: 100–250 °C[9]

-

Pressure: 0.1–1.0 MPa

-

Reactant Ratio: Isobutylene to aniline molar ratio of 0.8–1.5 : 1

-

Catalyst Loading: 1%–60% of aniline weight

-

-

Procedure Outline:

-

Aniline and the zeolite catalyst are charged into a high-pressure reactor.

-

The reactor is sealed, purged with nitrogen, and heated to the desired reaction temperature.

-

Isobutylene is introduced into the reactor, and the pressure is maintained for 2-6 hours.

-

After the reaction, the reactor is cooled, and the catalyst is separated by filtration.

-

The liquid product mixture, containing unreacted aniline, mono-alkylated, and di-alkylated products, is then separated and purified, typically by fractional distillation.

-

Experimental Workflow and Purification

The overall laboratory process from starting materials to the final, characterized product follows a logical sequence of synthesis, work-up, purification, and analysis.

Caption: General experimental workflow for laboratory synthesis.

Purification: The crude this compound obtained after work-up is typically an oil or low-melting solid. The primary methods for purification are:

-

Vacuum Distillation: Effective for separating the product from non-volatile impurities and isomers with significantly different boiling points.

-

Column Chromatography: Using silica gel with a non-polar eluent system (e.g., hexanes/ethyl acetate) can effectively separate the desired 2,4-isomer from other isomers and byproducts.

Data Summary

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Hazards |

| Aniline | C₆H₅NH₂ | 93.13 | 184 | 1.022 | Toxic, Carcinogen |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 140 | 1.082 | Corrosive, Lachrymator |

| tert-Butyl Chloride | C₄H₉Cl | 92.57 | 51 | 0.842 | Flammable, Irritant |

| Aluminum Chloride | AlCl₃ | 133.34 | 180 (subl.) | 2.480 | Water-reactive, Corrosive |

| Property | Value |

| Formula | C₁₄H₂₃N |

| Molar Mass | 205.34 g/mol |

| CAS Number | 2909-84-4 |

| Appearance | Liquid or low-melting solid |

| Boiling Point | 142 °C at 10 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) | Estimated Values: |

| δ ~7.15 (d, 1H) | Aromatic H (position 6) |

| δ ~7.05 (dd, 1H) | Aromatic H (position 5) |

| δ ~6.60 (d, 1H) | Aromatic H (position 3) |

| δ ~3.80 (br s, 2H) | -NH₂ protons |

| δ ~1.40 (s, 9H) | C(CH₃)₃ protons (position 2) |

| δ ~1.25 (s, 9H) | C(CH₃)₃ protons (position 4) |

| ¹³C NMR (CDCl₃, 100 MHz) | Estimated Values: |

| δ ~143.5 | C-NH₂ (position 1) |

| δ ~138.0 | Aromatic C (position 4) |

| δ ~132.0 | Aromatic C (position 2) |

| δ ~125.0 | Aromatic CH (position 6) |

| δ ~123.0 | Aromatic CH (position 5) |

| δ ~115.0 | Aromatic CH (position 3) |

| δ ~34.5 | Quaternary C (position 4) |

| δ ~34.0 | Quaternary C (position 2) |

| δ ~31.5 | C(CH₃)₃ (position 4) |

| δ ~29.5 | C(CH₃)₃ (position 2) |

| IR (Neat Liquid) | Characteristic Peaks (cm⁻¹): |

| ~3450, ~3370 | N-H stretching (primary amine) |

| ~2960 | C-H stretching (aliphatic) |

| ~1620 | N-H bending (scissoring) |

| ~1500, ~1460 | C=C stretching (aromatic) |

| ~820 | C-H bending (aromatic, out-of-plane) |

References

- 1. scribd.com [scribd.com]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The preparation of acetanilide from aniline. [wwwchem.uwimona.edu.jm]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. study.com [study.com]

- 8. scribd.com [scribd.com]

- 9. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]

- 10. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]

Spectroscopic Profile of 2,4-Di-tert-butylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

A thorough search of prominent spectral databases, including the Spectral Database for Organic Compounds (SDBS) and the NIST WebBook, did not yield publicly available ¹H NMR, ¹³C NMR, or mass spectrometry data for 2,4-Di-tert-butylaniline. However, an infrared (IR) spectrum is available from the NIST WebBook.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides key insights into its functional groups. The data presented below was obtained from a neat liquid sample.

| Frequency (cm⁻¹) | Interpretation |

| 3480, 3390 | N-H stretching vibrations (primary amine) |

| 3050 | Aromatic C-H stretching |

| 2960, 2870 | Aliphatic C-H stretching (tert-butyl groups) |

| 1620 | N-H bending vibration (scissoring) |

| 1580, 1500 | Aromatic C=C stretching |

| 1460 | C-H bending (tert-butyl groups) |

| 1390, 1360 | C-H bending (tert-butyl groups) |

| 1260 | C-N stretching |

| 870, 810 | Aromatic C-H out-of-plane bending |

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for aromatic amines like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and gently invert to ensure a homogeneous solution.

¹H NMR Spectroscopy (Typical Parameters):

-

Spectrometer Frequency: 300-600 MHz

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 16-64

-

Relaxation Delay: 1-5 seconds

-

Spectral Width: 0-12 ppm

¹³C NMR Spectroscopy (Typical Parameters):

-

Spectrometer Frequency: 75-150 MHz

-

Pulse Sequence: Proton-decoupled single-pulse experiment

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of liquid or solid this compound directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition (FT-IR):

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).

-

For GC-MS analysis, inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.

Data Acquisition (GC-MS with EI):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-400

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: A logical workflow for the synthesis and spectroscopic characterization of an organic compound.

An In-Depth Technical Guide to the 1H NMR Chemical Shifts of 2,4-Di-tert-butylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H NMR spectroscopy of 2,4-Di-tert-butylaniline, a key intermediate in various synthetic applications, including pharmaceuticals and specialty chemicals. Due to the limited availability of a fully assigned public spectrum for this specific molecule, this guide presents an estimated ¹H NMR profile based on established principles of nuclear magnetic resonance and data from structurally related compounds.

Data Presentation: Estimated ¹H NMR Chemical Shifts

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound. These estimations are derived from the analysis of similar substituted anilines and general principles of proton NMR spectroscopy.

| Proton | Estimated Chemical Shift (ppm) | Multiplicity | Estimated Coupling Constant (J) in Hz |

| H-3 | ~ 7.20 | d | J ≈ 2.0 Hz (meta coupling) |

| H-5 | ~ 6.65 | dd | J ≈ 8.5 Hz (ortho coupling), J ≈ 2.0 Hz (meta coupling) |

| H-6 | ~ 7.15 | d | J ≈ 8.5 Hz (ortho coupling) |

| -NH₂ | ~ 3.60 | s (broad) | N/A |

| 2-tert-butyl | ~ 1.40 | s | N/A |

| 4-tert-butyl | ~ 1.28 | s | N/A |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts can vary depending on the solvent and concentration.

Experimental Protocols: A Generalized Approach

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution.

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Solvent: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

-

Parameters:

-

A standard one-pulse sequence is typically used.

-

The spectral width is set to encompass all expected proton signals (e.g., 0-10 ppm).

-

A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.

-

A relaxation delay of 1-5 seconds is used between scans.

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase and baseline corrections are applied to the resulting spectrum.

-

The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Integration of the signals is performed to determine the relative number of protons.

-

Analysis of chemical shifts, multiplicities, and coupling constants allows for the assignment of each signal to the corresponding proton in the molecule.

Mandatory Visualization: De-tert-butylation Reaction

The following diagram illustrates a de-tert-butylation reaction, a known transformation for sterically hindered tert-butylanilines, which can occur under certain reaction conditions. This serves as a representative chemical pathway involving a closely related structure.

Caption: De-tert-butylation of a hindered aniline derivative.

Technical Guide: Crystal Structure Analysis of 2,4-Di-tert-butylaniline

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 2,4-Di-tert-butylaniline. While a published crystal structure for this compound is not currently available in open-access crystallographic databases, this document outlines the theoretical experimental protocols for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction.

Introduction

This compound is an organic compound featuring an aniline core substituted with two bulky tert-butyl groups. These substituents significantly influence the molecule's steric and electronic properties, making its structural elucidation a point of interest for understanding molecular packing and intermolecular interactions. Crystal structure analysis provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. This data is invaluable for computational modeling, understanding structure-activity relationships, and in the rational design of new chemical entities in drug discovery and materials science.

Hypothetical Crystallographic Data

Should the crystal structure of this compound be determined, the data would be presented in a format similar to Table 1. This table is provided as a template to illustrate the key parameters obtained from a single-crystal X-ray diffraction experiment.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₁₄H₂₃N |

| Formula Weight | 205.34 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 14.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1864.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.105 |

| Absorption Coeff. (mm⁻¹) | 0.065 |

| F(000) | 456 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| Radiation (λ, Å) | MoKα (0.71073) |

| Temperature (K) | 100(2) |

| Reflections Collected | 15890 |

| Independent Reflections | 3456 |

| R_int | 0.045 |

| Final R indices [I>2σ(I)] | R₁ = 0.055, wR₂ = 0.135 |

| Goodness-of-fit on F² | 1.05 |

Experimental Protocols

The following sections detail the probable experimental methodologies for the synthesis, crystallization, and crystal structure determination of this compound.

Synthesis of this compound

Direct Friedel-Crafts alkylation of aniline is generally unsuccessful because the amino group, being a Lewis base, reacts with the Lewis acid catalyst.[1][2][3][4] A common and effective strategy to overcome this is to protect the amino group as an amide, perform the Friedel-Crafts alkylation, and then deprotect the amide to yield the desired substituted aniline.[1][2]

Protocol: Synthesis via Acetanilide Intermediate

-

Protection of the Amino Group:

-

In a round-bottom flask, dissolve aniline in a suitable solvent such as dichloromethane.

-

Add acetic anhydride and a catalytic amount of a non-nucleophilic base like pyridine.

-

Stir the reaction mixture at room temperature until the reaction is complete, monitoring progress by thin-layer chromatography (TLC).

-

Upon completion, pour the mixture into cold water to precipitate the acetanilide product.

-

Collect the solid by filtration and wash with cold water. The crude acetanilide can be purified by recrystallization from ethanol/water.[5]

-

-

Friedel-Crafts Alkylation of Acetanilide:

-

Suspend the purified acetanilide in a suitable solvent (e.g., carbon disulfide or nitrobenzene).

-

Cool the mixture in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

-

Slowly add tert-butyl chloride as the alkylating agent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by carefully pouring the mixture over crushed ice and an aqueous acid solution (e.g., HCl).

-

Separate the organic layer, and extract the aqueous layer with an appropriate solvent. Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

-

Deprotection to Yield this compound:

-

Reflux the alkylated acetanilide intermediate with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

-

Monitor the hydrolysis by TLC.

-

After completion, neutralize the reaction mixture.

-

Extract the this compound product with a suitable organic solvent.

-

Wash the combined organic extracts, dry, and concentrate. The crude product can be purified by column chromatography or distillation.

-

Crystallization

Obtaining high-quality single crystals is crucial for X-ray diffraction analysis.[6] The choice of solvent and crystallization technique is critical.

Protocol: Crystallization by Slow Evaporation and Vapor Diffusion

-

Solvent Screening:

-

Test the solubility of purified this compound in a range of solvents (e.g., hexane, ethanol, acetone, toluene, ethyl acetate) at room temperature and upon heating.[7]

-

An ideal solvent will dissolve the compound when hot but show limited solubility when cold.[7] Alternatively, for vapor diffusion, a solvent in which the compound is soluble and a miscible anti-solvent in which it is insoluble are required.[8]

-

-

Slow Evaporation:

-

Dissolve the compound in a minimal amount of a suitable hot solvent.

-

Loosely cap the vial or flask and allow the solvent to evaporate slowly over several days at room temperature.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a "good" solvent in a small, open vial.

-

Place this vial inside a larger, sealed container that contains a small amount of a volatile "poor" solvent (anti-solvent).

-

The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting slow crystal growth.[8]

-

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed three-dimensional structural information.[9]

Protocol: Data Collection and Structure Solution

-

Crystal Mounting:

-

Data Collection:

-

Data Processing and Structure Solution:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The intensities of the reflections are integrated and corrected for various factors (e.g., absorption).

-

The crystal structure is solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.[10]

-

-

Structure Refinement:

-

The initial model is refined against the experimental data by least-squares methods to improve the atomic coordinates, and thermal parameters.[10]

-

Hydrogen atoms are typically located from the difference Fourier map and refined.

-

The final refined structure is validated using various crystallographic metrics.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of this compound.

Caption: Workflow for the synthesis and crystal structure analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Why aniline does not undergo Friedel-Crafts reaction ? [doubtnut.com]

- 4. In Friedel-Crafts alkylation of aniline, one gets [infinitylearn.com]

- 5. scribd.com [scribd.com]

- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 7. benchchem.com [benchchem.com]

- 8. unifr.ch [unifr.ch]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. fiveable.me [fiveable.me]

- 11. creative-biostructure.com [creative-biostructure.com]

The Dual Mandate of Bulk: A Technical Guide to the Electronic Properties of Sterically Hindered Anilines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline and its derivatives are fundamental building blocks in the chemical sciences, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and materials. The introduction of steric hindrance, typically through the incorporation of bulky substituents at the ortho positions of the aniline ring, imparts profound changes to the molecule's electronic properties. This steric shielding not only influences the aniline's reactivity and selectivity in chemical transformations but also modulates its metabolic fate and potential toxicity in biological systems. Understanding and quantifying these electronic alterations is paramount for the rational design of novel therapeutics and advanced materials. This in-depth technical guide explores the core electronic properties of sterically hindered anilines, providing a comprehensive overview of their characteristics, the experimental and computational methods used to evaluate them, and their implications in various scientific disciplines.

The Interplay of Steric and Electronic Effects

The defining characteristic of sterically hindered anilines is the spatial congestion around the amino group. This crowding has two primary consequences on the molecule's electronic structure:

-

Modulation of Reactivity: The steric bulk directly shields the nitrogen atom and the ortho positions of the aromatic ring from attack by reagents. This can lead to altered regioselectivity in electrophilic substitution reactions and can necessitate more forcing reaction conditions for transformations involving the amino group.[2]

Quantitative Analysis of Electronic Properties

The electronic properties of sterically hindered anilines can be quantified through various experimental and computational parameters.

Hammett Constants

The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative.[3] While traditionally applied to meta- and para-substituents, the concept can be extended to understand the electronic influence of ortho-substituents, although steric effects complicate a simple linear free-energy relationship. For sterically hindered anilines, the electronic-donating or -withdrawing nature of the bulky groups, independent of their steric influence, will affect the overall electron density of the aromatic ring.

| Substituent | σ_ortho | σ_meta | σ_para |

| -H | 0.00 | 0.00 | 0.00 |

| -CH3 | -0.07 | -0.07 | -0.17 |

| -C(CH3)3 | -0.10 | -0.10 | -0.20 |

| -OCH3 | -0.37 | 0.12 | -0.27 |

| -Cl | 0.20 | 0.37 | 0.23 |

| -NO2 | 0.81 | 0.71 | 0.78 |

Note: Ortho-substituent constants are less universally applicable due to the contribution of steric and proximity effects.

Ionization Potentials and Redox Potentials

The ionization potential (IP) is the energy required to remove an electron from a molecule, providing a direct measure of its electron-donating ability. Steric hindrance, by localizing the lone pair on the nitrogen, can influence the IP. Redox potentials, typically measured by cyclic voltammetry, reveal the ease with which an aniline derivative can be oxidized. Electron-donating groups facilitate oxidation, resulting in lower oxidation potentials.[4]

| Compound | Ionization Potential (eV) | Oxidation Potential (V vs. SHE) |

| Aniline | 7.72 | 0.971 |

| 2-Methylaniline | 7.55 | 0.840 |

| 2,6-Dimethylaniline | 7.41 | - |

| 2,6-Diisopropylaniline | - | - |

| 2,4,6-Trimethylaniline | - | 0.695 |

| 2,4,6-Tri-tert-butylaniline | - | - |

Data compiled from various sources. A "-" indicates that reliable experimental data was not found in the surveyed literature.

UV-Vis Spectroscopy

The electronic transitions within an aniline molecule can be probed using UV-Vis spectroscopy. The absorption maxima (λ_max) are sensitive to the extent of conjugation. Steric hindrance, by disrupting the coplanarity of the amino group and the aromatic ring, can lead to a hypsochromic (blue) shift in the λ_max compared to non-hindered analogues.[5][6]

| Compound | λ_max (nm) | Solvent |

| Aniline | 230, 280 | Ethanol |

| N,N-Dimethylaniline | 251, 298 | Ethanol |

| 2,6-Dimethylaniline | 240, 290 | Ethanol |

Experimental Protocols

Cyclic Voltammetry for Redox Potential Determination

Objective: To determine the oxidation potential of a sterically hindered aniline.

Materials:

-

Working Electrode (e.g., Glassy Carbon Electrode)

-

Reference Electrode (e.g., Ag/AgCl)

-

Counter Electrode (e.g., Platinum wire)

-

Electrochemical cell

-

Potentiostat

-

Analyte (sterically hindered aniline)

-

Supporting electrolyte solution (e.g., 0.1 M Tetrabutylammonium perchlorate in acetonitrile)

-

Solvent (e.g., Acetonitrile, HPLC grade)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry, rinse with deionized water and the solvent, and dry.

-

Solution Preparation: Prepare a solution of the analyte (typically 1-5 mM) in the supporting electrolyte solution.

-

Cell Assembly: Assemble the three-electrode cell with the prepared solution.

-

Deoxygenation: Purge the solution with an inert gas for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

Cyclic Voltammetry Measurement:

-

Set the potential window to scan a range where the oxidation of the aniline is expected.

-

Set the scan rate (e.g., 100 mV/s).

-

Initiate the potential sweep and record the resulting current.

-

Perform multiple cycles to ensure reproducibility.

-

-

Data Analysis: Determine the peak oxidation potential (E_pa) from the voltammogram. If the process is reversible, the half-wave potential (E_1/2) can be calculated as (E_pa + E_pc)/2.

UV-Vis Spectroscopy for Absorption Maxima Determination

Objective: To determine the absorption maxima (λ_max) of a sterically hindered aniline.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analyte (sterically hindered aniline)

-

Solvent (e.g., Ethanol, UV grade)

Procedure:

-

Solution Preparation: Prepare a dilute solution of the analyte in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.2 to 0.8 at the λ_max.

-

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a cuvette with the analyte solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength(s) at which the maximum absorbance occurs (λ_max).

Mandatory Visualizations

Caption: Workflow for experimental and computational analysis.

Caption: Aniline metabolism and toxicity pathway.

Applications and Implications

Drug Development

The electronic properties of sterically hindered anilines are of profound importance in drug design and development. The introduction of steric bulk can block metabolic pathways, particularly N-oxidation, which can lead to the formation of toxic reactive metabolites.[7] For instance, the replacement of an aniline moiety with a sterically hindered bioisostere can improve a drug candidate's metabolic stability and reduce its potential for adverse effects. The increased basicity of sterically hindered anilines can also influence their binding affinity to biological targets, such as enzymes and receptors, which can be exploited in the design of more potent and selective drugs.

Materials Science

In the realm of materials science, sterically hindered anilines are utilized as monomers for the synthesis of soluble and processable conducting polymers. The bulky substituents prevent excessive chain packing, enhancing the solubility of the resulting polymers in common organic solvents. The electronic properties of the aniline monomer, such as its oxidation potential, directly influence the electronic and optical properties of the final polymer. Furthermore, sterically hindered anilines can serve as ligands for transition metal catalysts, where their electronic and steric properties can be fine-tuned to control the catalyst's activity and selectivity in various organic transformations.

Conclusion

Sterically hindered anilines represent a fascinating class of molecules where the interplay of steric and electronic effects gives rise to unique chemical and physical properties. The ability to modulate the electronic environment of the aniline core through the strategic placement of bulky substituents provides a powerful tool for researchers in medicinal chemistry and materials science. A thorough understanding of their electronic properties, quantified through experimental and computational methods, is essential for harnessing their full potential in the development of safer, more effective drugs and novel functional materials. The continued exploration of these intriguing molecules promises to unlock new avenues for innovation across the chemical sciences.

References

- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Aniline (data page) - Wikipedia [en.wikipedia.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. cresset-group.com [cresset-group.com]

The Enduring Influence of the Tert-Butyl Group on Aniline Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of organic compounds, from pharmaceuticals and agrochemicals to dyes and polymers. The reactivity of the aniline ring is profoundly influenced by the nature of its substituents. Among these, the tert-butyl group holds a unique position due to its significant steric bulk and modest electronic effects. This technical guide provides an in-depth analysis of the multifaceted role of tert-butyl groups in modulating the reactivity of aniline, with a focus on electrophilic substitution, nucleophilicity, and oxidation reactions. Understanding these effects is paramount for the rational design of synthetic routes and the development of novel molecules with tailored properties.

The Dual Nature of the Tert-Butyl Group: Steric Hindrance and Electronic Contribution

The tert-butyl group influences the reactivity of the aniline molecule through a combination of steric and electronic effects.

Steric Hindrance: The most pronounced characteristic of the tert-butyl group is its large size. This steric bulk can physically obstruct the approach of reagents to certain positions on the aniline ring, thereby dictating the regioselectivity of reactions. In ortho-substituted anilines, the tert-butyl group can hinder reactions at the amino group and the adjacent ortho position on the ring.

Electronic Effects: The tert-butyl group is a weak electron-donating group through induction (+I effect). This effect slightly increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. However, this electronic activation is often overshadowed by the group's powerful steric influence.

Impact on Basicity (pKa)

The basicity of aniline is a critical parameter influencing its nucleophilicity and its behavior in acid-catalyzed reactions. The introduction of tert-butyl groups alters the pKa of the anilinium ion through a combination of inductive effects and steric hindrance to solvation.

| Compound | pKa of Conjugate Acid |

| Aniline | 4.63 |

| 2-tert-Butylaniline | 3.78 (Predicted)[1] |

| 3-tert-Butylaniline | 4.66 |

| 4-tert-Butylaniline | 3.78[2][3][4] |

| 3,5-Di-tert-butylaniline | 4.97 |

| N,N-Dimethyl-2,4,6-tri-tert-butylaniline | -1.42 |

Note: pKa values can vary slightly depending on the experimental conditions.

The pKa of 3-tert-butylaniline is very similar to that of aniline, as the substituent is remote from the amino group and primarily exerts a weak inductive effect. In contrast, the predicted pKa of 2-tert-butylaniline is lower, suggesting it is a weaker base. This is attributed to the "ortho effect," where the bulky tert-butyl group sterically hinders the solvation of the protonated amino group, making the conjugate acid more acidic (and the amine less basic).[5][6] The significantly lower basicity of N,N-dimethyl-2,4,6-tri-tert-butylaniline highlights the extreme steric hindrance to protonation.

Electrophilic Aromatic Substitution

The amino group of aniline is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution (EAS). The presence of a tert-butyl group can significantly alter the regioselectivity of these reactions.

Nitration

Direct nitration of aniline with a mixture of nitric and sulfuric acids can lead to oxidation and the formation of a significant amount of the meta-isomer due to the protonation of the amino group to form the meta-directing anilinium ion.[7] For sterically hindered anilines, controlling the reaction conditions is even more critical.

Product Distribution in Nitration of tert-Butylbenzene (as an analogue):

| Product | Percentage |

| ortho-nitro-tert-butylbenzene | 12%[8] |

| meta-nitro-tert-butylbenzene | 8.5%[8] |

| para-nitro-tert-butylbenzene | 79.5%[8] |

The data for tert-butylbenzene, while not directly for a tert-butylaniline, illustrates the strong preference for para-substitution due to the steric hindrance of the tert-butyl group at the ortho positions.[8]

Bromination

The high reactivity of the aniline ring often leads to polybromination when treated with bromine water. To achieve selective monobromination, the reactivity of the amino group is often attenuated by acetylation. The steric bulk of a tert-butyl group can further influence the position of bromination.

For example, in the bromination of acetanilide, the para-isomer is the major product. The presence of a bulky tert-butyl group, particularly at an ortho or para position, would be expected to further direct bromination to the available sterically unhindered positions.

Nucleophilicity

The lone pair of electrons on the nitrogen atom of aniline allows it to act as a nucleophile. The nucleophilicity is influenced by both electronic and steric factors. While the electron-donating nature of the tert-butyl group might be expected to increase nucleophilicity, its steric bulk can significantly hinder the approach of the nitrogen to an electrophilic center, thereby reducing its reactivity.

Oxidation

Anilines are susceptible to oxidation, and the presence of bulky substituents can influence the course of the reaction. For instance, the oxidation of 3-Methoxy-4-t-butylaniline with silver oxide has been shown to yield a variety of products, including quinone imines.[9] The steric hindrance can protect the amino group and the aromatic ring from certain oxidative pathways while favoring others.

Experimental Protocols

Nitration of 2,4,6-Tri-tert-butylaniline (via Protection-Nitration-Deprotection)

Due to the high steric hindrance and potential for side reactions, a direct nitration of 2,4,6-tri-tert-butylaniline is challenging. A more controlled approach involves a three-step sequence:

Step 1: Acetylation of 2,4,6-Tritert-butylaniline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,6-tritert-butylaniline (1.0 eq) in glacial acetic acid.

-

Reagent Addition: Slowly add acetic anhydride (1.2 eq) to the stirred solution.

-

Reaction Conditions: Heat the reaction mixture to reflux for 1-2 hours.

-

Work-up and Isolation: Allow the mixture to cool to room temperature and then pour it into ice-water. The solid product, N-(2,4,6-tri-tert-butylphenyl)acetamide, will precipitate. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.

Step 2: Nitration of N-(2,4,6-tri-tert-butylphenyl)acetamide

-

Reaction Setup: In a flask cooled in an ice-salt bath (0-5 °C), dissolve the dried N-(2,4,6-tri-tert-butylphenyl)acetamide (1.0 eq) in a mixture of concentrated sulfuric acid and acetic acid.

-

Nitrating Agent Preparation: Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.

-

Reagent Addition: Add the nitrating mixture dropwise to the solution of the acetamide, maintaining the reaction temperature between 0 and 5 °C.

-

Reaction Conditions: After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours.

-

Work-up and Isolation: Carefully pour the reaction mixture over crushed ice. The precipitated solid product, N-(3-nitro-2,4,6-tri-tert-butylphenyl)acetamide, is collected by vacuum filtration, washed with water, and dried.

Step 3: Deprotection (Hydrolysis) of N-(3-nitro-2,4,6-tri-tert-butylphenyl)acetamide

-

Reaction Setup: In a round-bottom flask, suspend the nitrated acetamide in a mixture of ethanol and concentrated hydrochloric acid.

-

Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude 2,4,6-tritert-butyl-3-nitroaniline. Collect the solid by vacuum filtration, wash with water, and dry.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.

Signaling Pathways and Logical Relationships

The following diagrams illustrate key concepts related to the influence of the tert-butyl group on aniline reactivity.

Caption: Steric hindrance from an ortho-tert-butyl group impeding electrophilic attack.

Caption: The inductive effect of the tert-butyl group on aniline reactivity.

Caption: Synthetic workflow for the nitration of 2,4,6-tri-tert-butylaniline.

Conclusion

The tert-butyl group exerts a profound and often dominant influence on the reactivity of the aniline ring. Its formidable steric presence is a powerful tool for directing the regioselectivity of electrophilic aromatic substitution, favoring substitution at less hindered positions. While its electronic contribution as a weak electron-donating group plays a role in activating the ring, this effect is frequently subordinate to steric considerations. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these principles is crucial for designing efficient synthetic strategies and for the targeted synthesis of molecules with desired substitution patterns and properties. The interplay of steric and electronic effects, as exemplified by the tert-butyl group, provides a versatile handle for fine-tuning the chemical behavior of anilines.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. Steric effects - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. byjus.com [byjus.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

2,4-Di-tert-butylaniline: A Sterically Hindered Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Di-tert-butylaniline is a sterically hindered aromatic amine that serves as a versatile and valuable building block in modern organic synthesis. Characterized by the presence of two bulky tert-butyl groups on the aniline ring, this compound exhibits unique reactivity and physical properties that make it an important intermediate in the development of pharmaceuticals, agrochemicals, polymer stabilizers, and specialized ligands for catalysis.[1] The steric hindrance provided by the tert-butyl groups can impart enhanced stability, control reaction selectivity, and influence the conformational properties of target molecules. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, complete with experimental protocols and quantitative data to support its use in research and development.

Physicochemical and Spectroscopic Properties

This compound is a compound with the chemical formula C₁₄H₂₃N.[2] Its physical and spectroscopic properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2909-84-4 | [2] |

| Molecular Weight | 205.34 g/mol | [1] |

| Melting Point | 18.5-19 °C | [1] |

| Boiling Point | 140-141 °C at 13 Torr (17.3 hPa) | [1] |

| Density | 0.9176 g/cm³ at 25 °C | [1] |

| Appearance | White to yellow powder, crystals, or liquid |

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Reference |

| Infrared (IR) | The IR spectrum shows characteristic N-H stretching vibrations for the primary amine group, along with absorptions corresponding to the aromatic ring and the C-H bonds of the tert-butyl groups. The spectrum was recorded on a neat liquid sample. | [2] |

| ¹H NMR | Data not available in the search results. | |

| ¹³C NMR | Data not available in the search results. | |

| Mass Spec. | Data not available in the search results. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of aniline. This electrophilic aromatic substitution reaction introduces the bulky tert-butyl groups onto the aromatic ring. Common alkylating agents include tert-butanol and methyl-tert-butyl ether (MTBE), often in the presence of a solid acid catalyst.

Caption: Synthesis of this compound via Friedel-Crafts Alkylation.

Experimental Protocol: Alkylation of Aniline with tert-Butanol

While a specific protocol for this compound was not detailed in the search results, a general procedure based on the alkylation of anilines with tert-butanol over solid acids can be adapted.[3]

Materials:

-

Aniline

-

tert-Butanol

-

Solid acid catalyst (e.g., 20% w/w dodecatungstophosphoric acid on K10 montmorillonite clay)

-

Solvent (if required)

-

Pressure reactor

Procedure:

-

Charge the pressure reactor with aniline, tert-butanol (in a specified molar ratio), and the solid acid catalyst.

-

Seal the reactor and, if necessary, purge with an inert gas.

-

Heat the reaction mixture to a specified temperature (e.g., 150 °C) under autogenous pressure.[3]

-

Maintain the reaction under stirring for a set duration, monitoring the progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

-

Filter the reaction mixture to remove the solid catalyst.

-

The filtrate can be subjected to distillation under reduced pressure to isolate the this compound from unreacted starting materials and other isomers.

Note: Reaction conditions such as temperature, pressure, and catalyst choice can influence the conversion and the isomeric distribution of the products.[3]

Applications as a Building Block in Organic Synthesis

The unique steric and electronic properties of this compound make it a valuable precursor for a variety of more complex molecules. Key reactions include Schiff base formation, N-acylation, and the synthesis of phosphorus-containing ligands.

Synthesis of Schiff Bases (Imines)

This compound readily undergoes condensation with aldehydes to form sterically hindered Schiff bases. These imines can serve as ligands for the synthesis of metal complexes with applications in catalysis and materials science.

Caption: Workflow for Synthesis of Schiff Bases and Metal Complexes.

Experimental Protocol: Synthesis of a Schiff Base and its Metal Complexes

The following is a general protocol for the synthesis of a Schiff base from an aniline and an aldehyde, followed by complexation with a metal salt, adapted from procedures for similar compounds.[3][4]

Part A: Synthesis of N-(2,4-di-tert-butylphenyl)salicylaldimine

Materials:

-

This compound

-

Salicylaldehyde

-

Ethanol

-

Catalytic amount of glacial acetic acid (optional)

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add salicylaldehyde (1.0 eq) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce crystallization.

-

Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry to yield the Schiff base product.

Part B: Synthesis of a Metal Complex

Materials:

-

N-(2,4-di-tert-butylphenyl)salicylaldimine (from Part A)

-

Metal salt (e.g., Copper(II) acetate, Cobalt(II) chloride)

-

Ethanol or Methanol

Procedure:

-

Dissolve the Schiff base ligand (2.0 eq) in hot ethanol.

-

In a separate flask, dissolve the metal salt (1.0 eq) in ethanol.

-

Add the metal salt solution dropwise to the hot ligand solution with stirring.

-

Reflux the resulting mixture for 1-2 hours. A precipitate of the metal complex should form.

-

Cool the mixture, collect the solid complex by filtration, wash with ethanol, and dry.

Table 3: Representative Data for Schiff Base and Metal Complex Synthesis

| Reactants | Product | Reaction Type | Solvent | Conditions | Yield | Reference (Analogous) |

| Aniline, Salicylaldehyde | N-Salicylideneaniline | Condensation | Ethanol | Reflux | High | [3] |

| N-Salicylideneaniline, Cu(OAc)₂ | Copper(II) Complex | Complexation | Ethanol | Reflux | Good | [3] |

Synthesis of Phosphorus-Containing Ligands and Antioxidants

The reaction of this compound or its corresponding phenol with phosphorus trichloride (PCl₃) is a key step in the synthesis of important industrial chemicals, including phosphite antioxidants and precursors for phosphine ligands. These ligands are crucial in homogeneous catalysis.

Experimental Protocol: Synthesis of Tri-(2,4-di-tert-butylphenyl) phosphite (by analogy)

The following protocol describes the synthesis of a phosphite ester antioxidant from the analogous 2,4-di-tert-butylphenol. This provides a model for the reaction of hindered aromatic compounds with PCl₃.[5]

Materials:

-

2,4-Di-tert-butylphenol

-

Phosphorus trichloride (PCl₃)

-

Toluene (solvent)

-

Triethanolamine (catalyst)

-

Lower alcohol (e.g., isopropanol) for crystallization

Procedure:

-

In a three-necked flask equipped with a dropping funnel and thermometer, charge 2,4-di-tert-butylphenol (e.g., 25g), toluene (e.g., 15mL), and triethanolamine (e.g., 0.3g).

-

Heat the mixture to 60 °C.

-

Slowly add a solution of PCl₃ (e.g., 4.5g) in toluene over approximately 50 minutes.

-

Maintain the reaction at 60 °C for 1 hour, then increase the temperature to 120 °C and react for another 2 hours.

-

After the reaction is complete, remove the solvent by distillation under reduced pressure.

-

Add a lower alcohol (e.g., isopropanol) to the crude product and stir to induce crystallization.

-

Filter the solid product, wash, and dry to obtain tri-(2,4-di-tert-butylphenyl) phosphite.

Table 4: Reaction Parameters for Phosphite Ester Synthesis from 2,4-Di-tert-butylphenol

| Reactant 1 (g) | Reactant 2 (g) | Catalyst (g) | Solvent (mL) | Temp 1 (°C) / Time (h) | Temp 2 (°C) / Time (h) | Product | Reference |

| 25 | 4.5 | 0.3 | 15 | 60 / 1 | 120 / 2 | Tri-(2,4-di-tert-butylphenyl) phosphite | [5] |

Conclusion

This compound is a key synthetic intermediate whose sterically hindered nature allows for the controlled synthesis of a wide range of valuable organic molecules. From Schiff base ligands for metal complexes to precursors for industrial antioxidants, its utility is well-established. The experimental frameworks provided in this guide, based on established chemical principles and analogous reactions, offer a solid foundation for researchers to incorporate this versatile building block into their synthetic strategies for the development of novel materials, catalysts, and therapeutic agents. Further exploration of its reactivity will undoubtedly continue to expand its role in advanced organic synthesis.

References

- 1. Cas 2909-84-4,this compound | lookchem [lookchem.com]

- 2. Aniline, 2,4-di-tert-butyl- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. CN104744506A - Method for preparing tri-(2, 4-di-tertiary butyl phenyl) phosphite ester antioxidant - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2,4-Di-tert-butylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). These compounds are of significant interest in various fields, including textiles, printing, pharmaceuticals, and as pH indicators, owing to their straightforward synthesis and diverse color properties.[1] The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound such as a phenol, naphthol, or another aniline derivative.[2]

This document provides detailed application notes and experimental protocols for the synthesis of novel azo dyes using 2,4-di-tert-butylaniline as the primary aromatic amine. The bulky tert-butyl groups on the aniline ring can impart unique solubility and stability properties to the resulting dyes, making them interesting candidates for various applications, including in drug development where lipophilicity and molecular interactions are crucial.

Reaction Principle

The synthesis of azo dyes from this compound follows a well-established electrophilic aromatic substitution mechanism.

-

Diazotization: this compound is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0-5 °C) to form the corresponding 2,4-di-tert-butylbenzenediazonium chloride. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.[3]

-

Azo Coupling: The diazonium salt then acts as an electrophile and reacts with an electron-rich coupling agent (e.g., phenols, naphthols, or anilines). The coupling position is generally para to the activating group (e.g., -OH or -NH₂) on the coupling agent. If the para position is blocked, ortho coupling may occur.[2]

Experimental Protocols

Protocol 1: Diazotization of this compound

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Ice bath

-

Thermometer

-

Graduated cylinders

-

Pipettes

Procedure:

-

In a 250 mL beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and distilled water.

-

Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring. Maintain this temperature range throughout the diazotization process.

-

In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline solution. The addition should be controlled to keep the temperature below 5 °C.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the completion of the diazotization reaction.

-

The resulting solution containing the 2,4-di-tert-butylbenzenediazonium chloride is used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with Phenolic and Naphtholic Compounds

Materials:

-

Diazonium salt solution from Protocol 1

-

Phenol, a substituted phenol, or a naphthol derivative (e.g., 2-naphthol)

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a separate beaker, dissolve the chosen phenol or naphthol derivative in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath with stirring.

-

Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling agent with vigorous stirring.

-

A colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

-

Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

-

Wash the solid product with cold distilled water to remove any unreacted salts.

-

Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Protocol 3: Azo Coupling with Aromatic Amines

Materials:

-

Diazonium salt solution from Protocol 1

-

Aniline or a substituted aniline derivative

-

Sodium Acetate (CH₃COONa)

-

Ethanol (optional)

-

Distilled Water

-

Ice

Equipment: